molecular formula C20H15FO3 B6411578 2-(2-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% CAS No. 1261911-52-7

2-(2-Benzyloxyphenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6411578
CAS RN: 1261911-52-7
M. Wt: 322.3 g/mol
InChI Key: LTDDXJFOFVLYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Benzyloxyphenyl)-5-fluorobenzoic acid (2-BFB) is a novel organic compound with a wide range of applications in scientific research. It is a fluorinated derivative of benzoic acid, and has a variety of uses in biochemistry, pharmacology, and other fields of science.

Mechanism of Action

2-(2-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% acts on the nervous system by binding to certain receptors in the brain. It has been shown to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, emotion, and cognition. Additionally, 2-(2-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% has been shown to act as an antagonist of the dopamine D2 receptor, which is involved in the regulation of movement, motivation, and reward.
Biochemical and Physiological Effects
2-(2-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of certain neurotransmitters in the brain, including serotonin and dopamine. Additionally, 2-(2-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% has been shown to reduce inflammation, improve cognitive function, and reduce anxiety.

Advantages and Limitations for Lab Experiments

2-(2-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively stable, non-toxic, and can be synthesized in a relatively short amount of time. Additionally, it is relatively inexpensive and can be used in a variety of applications. However, there are some limitations to using 2-(2-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% in laboratory experiments. It is not very soluble in water, and it can be difficult to store for long periods of time. Additionally, it is not very stable in the presence of light and heat.

Future Directions

There are several potential future directions for the use of 2-(2-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% in scientific research. It has potential applications in the study of neurological disorders, such as depression and schizophrenia. Additionally, 2-(2-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% could be used to study the effects of drugs on the brain, as well as the effects of drugs on the body. Additionally, 2-(2-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% could be used to study the effects of certain drugs on the metabolism and drug transport. Finally, 2-(2-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% could be used in the study of cancer, as it has been shown to inhibit the growth of certain tumor cells.

Synthesis Methods

2-(2-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% is synthesized through a two-step process. The first step involves the preparation of 2-benzyloxyphenylacetic acid (2-BPA) from benzyl chloride and phenol in the presence of anhydrous sodium acetate and acetic anhydride. The second step involves the conversion of 2-BPA to 2-(2-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% using 5-fluorobenzoyl chloride in the presence of triethylamine.

Scientific Research Applications

2-(2-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% is used in a variety of scientific research applications, including the study of the effects of drugs on the brain, the study of enzymes and proteins, and the study of biochemical pathways. It has also been used in the study of drug metabolism and drug transport. Additionally, 2-(2-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% has been used in the study of cancer, as it has been shown to inhibit the growth of certain tumor cells.

properties

IUPAC Name

5-fluoro-2-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c21-15-10-11-16(18(12-15)20(22)23)17-8-4-5-9-19(17)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDDXJFOFVLYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692190
Record name 2'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261911-52-7
Record name 2'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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